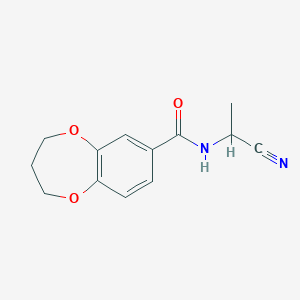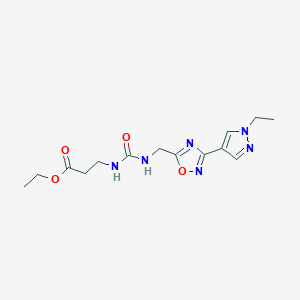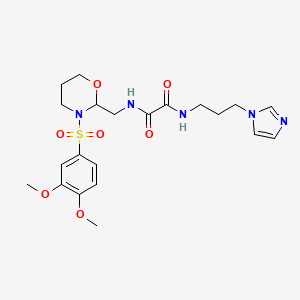![molecular formula C23H22N2O2 B2921900 N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide CAS No. 303016-74-2](/img/structure/B2921900.png)
N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide” are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ameltolide and its derivatives are synthesized and evaluated for their chemical properties and potential applications in various domains. The synthesis involves specific chemical reactions aimed at achieving the desired structural and functional characteristics of the compound. Studies have highlighted the synthesis of ameltolide analogues and their evaluation in anticonvulsant models, demonstrating superior efficacy compared to other compounds in specific tests. These synthetic processes and evaluations provide a foundation for exploring the compound's utility in diverse scientific applications (Lambert et al., 1995).
Anticonvulsant Activity
A significant area of research for N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide revolves around its anticonvulsant properties. Studies have compared its anticonvulsant and toxic properties with those of prototype antiepileptic drugs in mice and rats, revealing that ameltolide exhibits potent anticonvulsant effects in the maximal electroshock seizure (MES) model. These findings suggest the compound's potential as a promising candidate for antiepileptic therapy (Clark Cr, 1988).
Herbicidal and Agricultural Applications
Beyond its biomedical applications, N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide derivatives have been explored for their herbicidal activity. Research indicates the potential utility of these compounds in agricultural settings, particularly in controlling annual and perennial grasses. Such studies open avenues for the development of new herbicides with specific action mechanisms, offering benefits for crop protection and management (Viste et al., 1970).
Molecular and Biological Evaluation
Further research into N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide focuses on its molecular characterization and evaluation against various biological targets. These studies aim to understand the compound's interaction with specific proteins and enzymes, exploring its potential in medicinal chemistry and drug development. Such evaluations contribute to a deeper understanding of the compound's biological activities and its potential therapeutic applications (Saeed et al., 2015).
Zukünftige Richtungen
The future directions for research on “N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylanilino)-2-oxo-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-13-14-20(15-17(16)2)24-22(21(26)18-9-5-3-6-10-18)25-23(27)19-11-7-4-8-12-19/h3-15,22,24H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDZIOXSFIMJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2921818.png)





![sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2921829.png)

![2-(3-hydroxypropyl)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2921832.png)
![3-allyl-8-(3-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921833.png)



